Cas no 3794-04-5 (1-cyclopropyl-2-fluoroethan-1-one)

1-Cyclopropyl-2-fluoroethan-1-one is a fluorinated ketone compound featuring a cyclopropyl substituent, offering unique reactivity and structural properties. Its cyclopropyl group enhances steric and electronic effects, while the fluorine atom introduces polarity and potential for further functionalization. This compound is valuable in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of both the cyclopropyl and fluoroethyl moieties allows for selective transformations, including nucleophilic substitutions or cross-coupling reactions. Its stability under controlled conditions makes it suitable for precise synthetic applications. Researchers may leverage its distinct reactivity profile to access complex molecular architectures efficiently.
1-cyclopropyl-2-fluoroethan-1-one structure
3794-04-5 structure
Product Name:1-cyclopropyl-2-fluoroethan-1-one
CAS No:3794-04-5
MF:C5H7FO
MW:102.106885194778
CID:296573
PubChem ID:17787533
Update Time:2025-10-30

1-cyclopropyl-2-fluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-cyclopropyl-2-fluoro-
    • Ketone,cyclopropyl fluoromethyl (7CI,8CI)
    • 1-cyclopropyl-2-fluoroethan-1-one
    • EN300-171451
    • Ketone, cyclopropyl fluoromethyl (7CI,8CI)
    • 1-cyclopropyl-2-fluoroethanone
    • 3794-04-5
    • AKOS024124163
    • Inchi: 1S/C5H7FO/c6-3-5(7)4-1-2-4/h4H,1-3H2
    • InChI Key: UIPSXWSVIPTZCV-UHFFFAOYSA-N
    • SMILES: FCC(C1CC1)=O

Computed Properties

  • Exact Mass: 102.04811
  • Monoisotopic Mass: 102.048093005g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 86.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

1-cyclopropyl-2-fluoroethan-1-one Pricemore >>

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Additional information on 1-cyclopropyl-2-fluoroethan-1-one

Recent Advances in the Study of 1-Cyclopropyl-2-fluoroethan-1-one (CAS: 3794-04-5) in Chemical Biology and Pharmaceutical Research

The compound 1-cyclopropyl-2-fluoroethan-1-one (CAS: 3794-04-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a key intermediate in the development of novel fluorinated pharmaceuticals, which are increasingly important in the design of drugs with improved metabolic stability and bioavailability.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-cyclopropyl-2-fluoroethan-1-one via a novel fluorination protocol, achieving a yield of 85% with high purity. The study emphasized the compound's utility in the construction of fluorinated cyclopropane derivatives, which are prevalent in bioactive molecules. Furthermore, the research team identified its potential as a precursor for the development of kinase inhibitors, showcasing its versatility in medicinal chemistry applications.

In addition to its synthetic utility, recent investigations have explored the biological activity of 1-cyclopropyl-2-fluoroethan-1-one. A 2024 preclinical study revealed its moderate inhibitory effects on certain cytochrome P450 enzymes, suggesting possible implications for drug-drug interactions. However, the study also noted that these effects were dose-dependent and could be mitigated through structural modifications. This finding underscores the importance of further pharmacokinetic studies to optimize the compound's safety profile for therapeutic use.

The pharmaceutical industry has shown growing interest in 1-cyclopropyl-2-fluoroethan-1-one as a building block for next-generation antiviral agents. Preliminary data from a collaborative research project between academic and industrial partners indicated that derivatives of this compound exhibit promising activity against RNA viruses, including SARS-CoV-2 variants. The mechanism of action appears to involve interference with viral replication machinery, though detailed structural biology studies are ongoing to elucidate the precise molecular interactions.

Looking ahead, researchers anticipate that 1-cyclopropyl-2-fluoroethan-1-one will play an increasingly important role in fragment-based drug discovery. Its compact yet functionalized structure makes it an ideal candidate for library development in high-throughput screening campaigns. Several pharmaceutical companies have already included this compound in their proprietary screening collections, reflecting its potential to yield novel drug candidates across multiple therapeutic areas.

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